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Compound of Interest

Compound Name: Ethyl 3-methoxybenzoate

Cat. No.: B084342

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data
for Ethyl 3-methoxybenzoate. The information is compiled from various scientific sources and
is intended to be a valuable resource for researchers and professionals in the fields of
chemistry, pharmacology, and materials science. This document presents quantitative data in
structured tables, details the experimental and computational methodologies used for their
determination, and includes a visualization of the workflow for establishing these properties.

Core Thermochemical Data

Ethyl 3-methoxybenzoate (CAS No: 10259-22-0), also known as ethyl m-anisate, is an
aromatic ester with the chemical formula C10H1203. Accurate thermochemical data is crucial for
understanding its stability, reactivity, and behavior in various chemical processes, which is of
significant interest in drug design and development where molecular interactions and stability

are paramount.

While extensive experimental data for this specific compound is not readily available in publicly
accessible databases, valuable information can be gleaned from studies on closely related
compounds and from computational estimations. The following tables summarize the key
thermochemical properties.
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Property Symbol Value Unit Source

Molecular Weight MW 180.20 g/mol --INVALID-LINK--

Standard Gibbs
Free Energy of

) AfG® -202.82 kJ/mol Cheméo[1]
Formation
(Calculated)
Phase Change
Data
Normal Boiling )
Thoil 533.65 K NIST WebBook

Point

Note: The Standard Gibbs Free Energy of Formation is a calculated value and should be
considered an estimation. Experimental verification is recommended for high-precision
applications.

Experimental and Computational Protocols

The determination of thermochemical data for compounds like Ethyl 3-methoxybenzoate
typically involves a combination of experimental calorimetric techniques and computational
guantum chemistry methods.

Experimental Methodologies

A common and highly accurate experimental technique for determining the enthalpy of
formation of organic compounds is static-bomb combustion calorimetry.

Protocol for Static-Bomb Combustion Calorimetry:

o Sample Preparation: A precisely weighed sample of the substance (in the order of 0.5to 1.0
g) is placed in a crucible within a high-pressure vessel known as a "bomb." For liquids like
Ethyl 3-methoxybenzoate, the sample is typically encapsulated in a gelatin capsule or a
similar combustible container with a known energy of combustion.

e Bomb Assembly: A small amount of water is added to the bomb to ensure that the water
formed during combustion is in the liquid state. The bomb is then sealed and pressurized
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with pure oxygen to approximately 3 MPa.

Calorimeter Setup: The bomb is placed in a calorimeter, which is a well-insulated container
filled with a known mass of water. The calorimeter is equipped with a high-precision
thermometer and a stirrer.

Combustion: The sample is ignited by passing an electric current through a fuse wire. The
combustion of the sample releases heat, which is absorbed by the bomb and the
surrounding water, causing a temperature rise.

Temperature Measurement: The temperature of the water in the calorimeter is monitored and
recorded before, during, and after the combustion reaction until a stable final temperature is
reached.

Data Analysis: The heat capacity of the calorimeter system is determined by calibrating it
with a standard substance of known heat of combustion, such as benzoic acid. The standard
molar enthalpy of combustion of the sample is then calculated from the observed
temperature rise and the heat capacity of the calorimeter, after applying corrections for the
ignition energy and the formation of nitric acid from residual nitrogen in the bomb.

Enthalpy of Formation Calculation: The standard molar enthalpy of formation of the
compound in the condensed phase (liquid or solid) is then derived from its standard molar
enthalpy of combustion using Hess's law.

Computational Methodologies

Quantum chemical calculations are powerful tools for predicting the thermochemical properties
of molecules. The Gaussian-n (Gn) theories, such as G3 and G4, are composite methods that
provide high accuracy for the calculation of enthalpies of formation.

Protocol for G4 Composite Method Calculation:

o Conformational Analysis: The first step involves a thorough search for the most stable
conformer(s) of the molecule. This is typically done using a lower level of theory, such as
B3LYP with a suitable basis set (e.g., 6-31G(d)).
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o Geometry Optimization and Vibrational Frequencies: The geometries of the identified stable
conformers are then optimized at a higher level of theory (e.g., B3LYP/6-31G(2df,p)).
Vibrational frequency calculations are performed at the same level to confirm that the
structures are true minima on the potential energy surface and to obtain zero-point
vibrational energies (ZPVE) and thermal corrections.

» Single-Point Energy Calculations: A series of single-point energy calculations are performed
on the optimized geometries using progressively larger basis sets and higher levels of theory
(e.g., MP4, CCSD(T)).

» Extrapolation to the Complete Basis Set Limit: The calculated energies are extrapolated to
the complete basis set (CBS) limit to reduce the basis set truncation error.

» Core-Valence and Higher-Level Corrections: Additional corrections are applied to account for
core-valence electron correlation and higher-level correlation effects.

» Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation at 298.15 K is
calculated using the atomization energy approach. This involves calculating the total
atomization energy of the molecule and subtracting the experimental enthalpies of formation
of the constituent atoms in their gaseous standard states.

Workflow for Thermochemical Data Determination

The following diagram illustrates the logical workflow for determining the thermochemical
properties of a compound like Ethyl 3-methoxybenzoate, combining both experimental and
computational approaches for robust data validation.
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Caption: Workflow for determining thermochemical data.

This guide serves as a foundational resource for understanding the thermochemical properties
of Ethyl 3-methoxybenzoate. For critical applications, it is highly recommended to consult
peer-reviewed scientific literature for the most accurate and up-to-date experimental data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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